![molecular formula C20H16FN3O2S B2838230 5-(3-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941897-69-4](/img/structure/B2838230.png)
5-(3-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
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Description
5-(3-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C20H16FN3O2S and its molecular weight is 381.43. The purity is usually 95%.
BenchChem offers high-quality 5-(3-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Activity
- A study details the synthesis of various oxazolone scaffolds, including derivatives similar to the mentioned compound, and their evaluation against human cancer cell lines like HepG2, HTC-116, PC-3, and MCF-7. One compound showed notable activity against hepatocellular and colorectal carcinoma cell lines (Biointerface Research in Applied Chemistry, 2020).
Synthesis and Antimicrobial Activities
- Another study focuses on the synthesis of triazole derivatives and their antimicrobial activities. Similar structural compounds were found to have good to moderate activities against various microorganisms (Molecules, 2007).
Synthesis, Biological Activity of Pyrimidine Derivatives
- Pyrimidine derivatives, structurally related to the compound , have been synthesized and shown to have significant larvicidal activity against third instar larvae (Journal of Heterocyclic Chemistry, 2016).
Synthesis and Cytotoxicity of Pyrazole and Pyrimidine Derivatives
- A study synthesized pyrazole and pyrazolo[1,5-a]pyrimidine derivatives and screened them for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Scientia Pharmaceutica, 2014).
Synthesis and Pharmacological Evaluation
- This study synthesized thiazolo-triazolo-pyridine derivatives and evaluated their antibacterial and antifungal activity. They exhibited significant activity against various tested microorganisms (Arabian Journal of Chemistry, 2016).
Synthesis, Crystal Structure, and Biological Activities
- Research on the synthesis, characterization, and exploration of biological profiles of triazole derivatives shows potential in medicinal and diagnostic areas (Medicinal chemistry (Shariqah (United Arab Emirates)), 2018).
properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-7-(4-methoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-12-22-18-19(27-12)17(14-6-8-16(26-2)9-7-14)23-24(20(18)25)11-13-4-3-5-15(21)10-13/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCKPASZTYBOJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=CC=C3)F)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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